Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 15854-10-1
VCID: VC20999947
InChI: InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3
SMILES: CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

CAS No.: 15854-10-1

Cat. No.: VC20999947

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate - 15854-10-1

Specification

CAS No. 15854-10-1
Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3
Standard InChI Key XBGBEIKHJJZZLM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N

Introduction

Chemical Identity and Structure

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is characterized by a thiophene core structure with multiple functional groups that contribute to its chemical identity. The compound has a molecular formula of C15H17NO2S and a molecular weight of 275.37 g/mol. It possesses an amino group at the 2-position of the thiophene ring, which contributes significantly to its reactivity and potential for further functionalization. The ethyl carboxylate group at the 3-position introduces an electron-withdrawing effect and provides opportunities for transformation into various derivatives. Perhaps most distinctively, the 2,4-dimethylphenyl substituent at the 4-position of the thiophene ring introduces steric factors that influence the compound's three-dimensional structure and intermolecular interactions .

Structural Features

The molecular structure of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate comprises several key components that define its chemical behavior. The thiophene moiety forms the aromatic heterocyclic core with a sulfur atom contributing to its aromaticity. The amino group at position 2 of the thiophene ring is a crucial functional group that can participate in various reactions, including nucleophilic substitutions and hydrogen bonding. The ethyl carboxylate at position 3 is an electron-withdrawing group that influences the electronic distribution within the molecule. The 2,4-dimethylphenyl substituent at position 4 introduces steric effects and additional hydrophobicity to the molecule. The methyl groups at positions 2 and 4 of the phenyl ring further contribute to the compound's electronic properties and steric hindrance .

Physical and Chemical Properties

The physical and chemical properties of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate reflect its complex molecular structure and the presence of multiple functional groups. The compound typically appears as a crystalline solid under standard conditions. Its solubility profile is characteristic of many heterocyclic compounds, showing moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting limited solubility in water. This solubility pattern is consistent with the presence of both polar functional groups (amino and carboxylate) and nonpolar moieties (thiophene ring and dimethylphenyl substituent) within the molecule .

Table 1: Physical and Chemical Properties of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

PropertyValue
Molecular FormulaC15H17NO2S
Molecular Weight275.37 g/mol
CAS Number15854-10-1
AppearanceCrystalline solid
SolubilityModerate in organic solvents, limited in water
SMILESO=C(OCC)C1=C(SC=C1C=2C=CC(=CC2C)C)N
InChIInChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3
InChI KeyXBGBEIKHJJZZLM-UHFFFAOYSA-N

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the structural features and purity of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the presence of the thiophene proton, the amino group protons, the ethyl ester protons, and the aromatic and methyl protons of the dimethylphenyl substituent. In the infrared (IR) spectrum, characteristic absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester carbonyl, C-S stretching of the thiophene ring, and C-H stretching of the aromatic and aliphatic groups can be observed. Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is useful for structural verification .

Synthesis Methodologies

The synthesis of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves well-established organic chemistry procedures that enable the construction of the substituted thiophene scaffold. The Gewald reaction represents one of the most common and efficient synthetic approaches for preparing 2-aminothiophene derivatives. This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. For the synthesis of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, the reaction would typically employ a suitable 2,4-dimethylphenyl-containing precursor, ethyl cyanoacetate, and elemental sulfur.

Gewald Reaction Mechanism

The Gewald reaction mechanism for synthesizing ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate involves several sequential steps that culminate in the formation of the substituted thiophene ring. Initially, the base-catalyzed Knoevenagel condensation occurs between the carbonyl-containing precursor and the activated nitrile component, leading to the formation of an α,β-unsaturated nitrile intermediate. Subsequently, elemental sulfur undergoes nucleophilic addition to this intermediate, followed by cyclization to form the thiophene ring. The amino group at the 2-position originates from the nitrile group of the starting material, while the ethyl carboxylate and 2,4-dimethylphenyl substituents are incorporated based on the specific precursors employed.

Optimization Parameters

The successful synthesis of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate via the Gewald reaction depends on several critical parameters that must be optimized to achieve high yield and purity. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) often providing favorable results. The base selection is equally important, with organic bases such as triethylamine or morpholine commonly employed. Temperature control is crucial, as the reaction typically requires moderate heating (60-80°C) to facilitate the formation of the thiophene ring. The reaction time must be optimized to ensure complete conversion while minimizing the formation of side products. The molar ratios of the starting materials, particularly the sulfur component, must be carefully controlled to achieve optimal results.

Chemical Reactivity

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate exhibits a rich chemical reactivity profile due to the presence of multiple reactive functional groups. The amino group at the 2-position serves as a nucleophilic center that can participate in various transformations, including acylation, alkylation, and condensation reactions. The ethyl carboxylate moiety provides opportunities for ester hydrolysis, transesterification, and reduction to generate derivatives with modified functionality. The thiophene ring can undergo electrophilic aromatic substitution reactions, although the regioselectivity is influenced by the existing substituents. The 2,4-dimethylphenyl group introduces additional reactivity through its aromatic nature and the potential for functionalization at various positions .

Oxidation Reactions

The thiophene moiety in ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can undergo oxidation reactions that target the sulfur atom, leading to the formation of sulfoxides or sulfones. These transformations modify the electronic properties of the heterocyclic system and potentially influence the biological activity of the compound. Common oxidizing agents employed for these reactions include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The oxidation process typically proceeds with good selectivity, although careful control of reaction conditions is necessary to prevent over-oxidation or oxidation of other functional groups within the molecule.

Reduction Reactions

The ethyl carboxylate group in ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can be selectively reduced to generate derivatives with modified functionality. Reduction with lithium aluminum hydride (LiAlH4) can convert the ester to a primary alcohol, while controlled reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the corresponding aldehyde. These transformations provide access to a variety of derivatives with potential applications in organic synthesis and medicinal chemistry. The amino group can also participate in reduction reactions, although these are less common due to the generally stable nature of the primary amine functionality.

Antimicrobial Properties

Aminothiophene derivatives, including compounds structurally related to ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, have demonstrated antimicrobial activity against various bacterial and fungal pathogens. The mechanism of antimicrobial action likely involves interaction with specific targets in microbial cells, such as enzymes involved in cell wall synthesis or DNA replication. The 2,4-dimethylphenyl substituent may contribute to the compound's ability to penetrate microbial cell membranes, while the amino and carboxylate groups could interact with specific targets within the microbial cells. The development of resistance to conventional antimicrobial agents has heightened interest in novel chemical scaffolds, including substituted thiophenes, as potential alternatives.

Structure-Activity Relationships

The biological activity of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is intricately linked to its structural features, and understanding these relationships is crucial for rational drug design. The amino group at the 2-position often serves as a key pharmacophore in many bioactive thiophene derivatives, participating in hydrogen bonding interactions with biological targets. The ethyl carboxylate moiety at the 3-position can influence both the electronic properties of the molecule and its ability to interact with specific binding sites. The 2,4-dimethylphenyl substituent introduces hydrophobicity and steric factors that can affect the compound's binding affinity and selectivity for biological targets. Modifications to these structural elements can lead to derivatives with enhanced activity or improved pharmacokinetic properties.

Materials Science Applications

Beyond its potential in medicinal chemistry, ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate and related thiophene derivatives have applications in materials science. The conjugated π-system of the thiophene ring, combined with the specific substituents, can contribute to interesting electronic and optical properties. Thiophene-based compounds have been utilized in the development of organic semiconductors, dyes, and fluorescent probes. The presence of the amino group enables further functionalization to tune these properties for specific applications. The 2,4-dimethylphenyl substituent introduces steric factors that can influence molecular packing in solid-state applications, potentially affecting properties such as charge transport or light emission .

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